N-SMase Spiroepoxide Inhibitor
Overview
Description
N-SMase Spiroepoxide Inhibitor is a potent and selective irreversible inhibitor of neutral sphingomyelinase (N-SMase). Neutral sphingomyelinase is an enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid involved in various cellular processes. The inhibition of neutral sphingomyelinase by this compound has significant implications in the study of sphingolipid metabolism and its associated biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-SMase Spiroepoxide Inhibitor involves the reaction of specific precursor molecules under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of the spiroepoxide ring structure, which is crucial for its inhibitory activity .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient production. The use of advanced purification methods, such as chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: N-SMase Spiroepoxide Inhibitor primarily undergoes substitution reactions due to the presence of the reactive spiroepoxide group. This group can react with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: The reactions involving this compound typically require mild to moderate conditions, with common reagents including nucleophiles such as amines and thiols. The reactions are often carried out in organic solvents like dichloromethane or dimethyl sulfoxide .
Major Products: The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine nucleophile would result in the formation of an amine-substituted derivative .
Scientific Research Applications
N-SMase Spiroepoxide Inhibitor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
N-SMase Spiroepoxide Inhibitor exerts its effects by irreversibly binding to the active site of neutral sphingomyelinase. This binding prevents the enzyme from catalyzing the hydrolysis of sphingomyelin to ceramide. The inhibition of ceramide production disrupts various cellular processes, including cell signaling, apoptosis, and stress responses. The molecular targets and pathways involved include the sphingolipid metabolic pathway and the downstream signaling cascades mediated by ceramide .
Comparison with Similar Compounds
N-SMase Spiroepoxide Inhibitor is unique in its selective and irreversible inhibition of neutral sphingomyelinase. Similar compounds include:
GW4869: A non-competitive inhibitor of neutral sphingomyelinase 2, which also blocks ceramide synthesis.
3-O-Methyl-sphingomyelin: Another inhibitor of neutral sphingomyelinase, used in studies of sphingolipid metabolism.
This compound stands out due to its high potency and selectivity, making it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIIRJHDAZURT-QRIPLOBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440572 | |
Record name | N-SMase Spiroepoxide Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282108-77-4 | |
Record name | N-SMase Spiroepoxide Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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